N-(1-(4-Methoxyphenyl)vinyl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[1-(4-methoxyphenyl)ethenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-8(12-9(2)13)10-4-6-11(14-3)7-5-10/h4-7H,1H2,2-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXRIHAXVFNDKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=C)C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for N 1 4 Methoxyphenyl Vinyl Acetamide and Analogues
Direct Synthesis Approaches
Direct synthetic routes to N-(1-(4-methoxyphenyl)vinyl)acetamide and its analogues offer advantages in terms of atom economy and step efficiency. These methods often involve the formation of the key vinyl acetamide (B32628) moiety in a single or a few straightforward steps, avoiding lengthy synthetic sequences.
Enamine Acylation Strategies for Vinyl Acetamide Formation
A plausible and direct strategy for the synthesis of this compound involves the acylation of an enamine derived from 4-methoxyacetophenone. This classical approach in organic chemistry provides a reliable method for the formation of β-dicarbonyl compounds and their derivatives, including enamides. hacettepe.edu.tryoutube.com
The synthesis commences with the formation of an enamine from 4-methoxyacetophenone. This is typically achieved by reacting the ketone with a secondary amine, such as pyrrolidine (B122466) or morpholine, under conditions that facilitate the removal of water. The resulting enamine possesses a nucleophilic α-carbon, which is poised for reaction with an acylating agent. hacettepe.edu.tr
Subsequent acylation of the enamine with an acetylating agent, such as acetyl chloride or acetic anhydride (B1165640), introduces the acetyl group at the α-position of the original ketone. This reaction proceeds through a nucleophilic attack of the enamine's α-carbon on the electrophilic carbonyl carbon of the acylating agent. The immediate product is an iminium salt, which upon subsequent hydrolysis, yields the desired this compound. The use of a base, such as triethylamine, is often employed to neutralize the hydrogen halide byproduct formed during the acylation step. hacettepe.edu.tr
A general representation of this synthetic strategy is outlined below:
Step 1: Enamine Formation
4-Methoxyacetophenone + Secondary Amine ⇌ Enamine + H₂O
Step 2: Acylation and Hydrolysis
Enamine + Acetyl Chloride → Iminium Salt
Iminium Salt + H₂O → this compound
This method's versatility allows for the synthesis of various analogues by employing different substituted acetophenones and acylating agents.
Palladium-Catalyzed C-H Activation and Functionalization Routes
Palladium-catalyzed reactions have emerged as powerful tools for the direct functionalization of C-H bonds, offering novel retrosynthetic disconnections for the synthesis of complex molecules. These methods can be applied to the synthesis of this compound analogues through the oxidative coupling of aryl acetanilides and vinyl ketones.
A notable advancement in this area is the palladium-catalyzed oxidative coupling of acetanilides with phenyl vinyl ketones. nih.govresearchgate.net This reaction facilitates the formation of a new carbon-carbon bond between the ortho-position of the acetanilide (B955) and the β-position of the vinyl ketone, leading to the synthesis of 2-aminochalcone derivatives. While not a direct synthesis of the target molecule itself, this methodology provides a pathway to structurally related and valuable compounds.
The reaction typically employs a palladium(II) catalyst, such as palladium(II) acetate (B1210297) or palladium(II) trifluoroacetate, and a co-oxidant. Interestingly, in some cases, the reaction can proceed under an oxygen atmosphere without the need for a chemical co-oxidant. researchgate.net The acetamide group of the anilide acts as a directing group, facilitating the selective C-H activation at the ortho-position.
Below is a data table summarizing the results of a study on the palladium-catalyzed oxidative coupling of 3-methoxyacetanilide with various vinyl ketones. researchgate.netresearchgate.net
| Entry | Vinyl Ketone | Catalyst | Co-oxidant | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | 4-Methoxyphenyl (B3050149) vinyl ketone | Pd(OAc)₂ | K₂S₂O₈ | (CH₂Cl)₂ | 24 |
| 2 | 4-Methoxyphenyl vinyl ketone | Pd(OCOCF₃)₂ | Cu(OAc)₂ | (CH₂Cl)₂ | 32 |
| 3 | 3-Methoxyphenyl vinyl ketone | Pd(OCOCF₃)₂ | Cu(OAc)₂ | (CH₂Cl)₂ | 51 |
| 4 | Phenyl vinyl ketone | Pd(OCOCF₃)₂ | Cu(OAc)₂ | (CH₂Cl)₂ | 74 |
| 5 | 4-Tolyl vinyl ketone | Pd(OCOCF₃)₂ | Cu(OAc)₂ | (CH₂Cl)₂ | 58 |
| 6 | 4-Chlorophenyl vinyl ketone | Pd(OCOCF₃)₂ | Cu(OAc)₂ | (CH₂Cl)₂ | 73 |
| 7 | 4-Nitrophenyl vinyl ketone | Pd(OCOCF₃)₂ | Cu(OAc)₂ | (CH₂Cl)₂ | 49 |
| 8 | Methyl vinyl ketone | Pd(OCOCF₃)₂ | Cu(OAc)₂ | (CH₂Cl)₂ | 79 |
The mechanism of the palladium-catalyzed oxidative coupling of acetanilides and vinyl ketones is believed to proceed through a C-H activation pathway. researchgate.net A plausible catalytic cycle is illustrated below:
C-H Activation: The palladium(II) catalyst inserts into the C-H bond at the ortho-position of the acetanilide, directed by the acetamide group's oxygen atom. This step forms a cyclopalladated intermediate.
Olefin Coordination and Insertion: The vinyl ketone then coordinates to the palladium center, followed by insertion into the Pd-C bond. This results in a carbopalladated species.
β-Hydride Elimination: Subsequent β-hydride elimination from the carbopalladated intermediate affords the 2-aminochalcone product and a palladium(0) species.
Reoxidation: The palladium(0) is then reoxidized to the active palladium(II) catalyst by the co-oxidant or molecular oxygen, completing the catalytic cycle.
It is also possible that the reaction proceeds through a Pd(II)/Pd(IV) cycle, although further mechanistic studies are needed to fully elucidate the operative pathway. researchgate.net
Ruthenium-Catalyzed Reactions for Enamide Diversification
Ruthenium catalysis offers a complementary approach to the synthesis and functionalization of enamides. These reactions often exhibit unique reactivity and selectivity profiles compared to their palladium-catalyzed counterparts.
A novel and efficient method for the diversification of enamides is the ruthenium-catalyzed aminomethylation utilizing 1,2-oxazetidines as formaldimine precursors. rsc.org This protocol allows for the direct installation of an aminomethyl group onto the enamide backbone through a process that merges alkenyl C-H activation with the ring-opening of the 1,2-oxazetidine.
The reaction is catalyzed by a Ru(II) species and provides a facile route to Z-selective aminomethyl-substituted enamides. This transformation highlights the potential for late-stage functionalization of enamide-containing molecules.
A proposed catalytic cycle for this transformation involves:
Formation of a cationic pivalate-ligated Ru(II) species in situ.
Alkenyl C-H bond cleavage of the enamide to generate a six-membered ruthenacycle intermediate.
Coordination of the 1,2-oxazetidine to the ruthenacycle.
β-Carbon elimination to release a molecule of formaldehyde (B43269).
The in situ generated formaldehyde then reacts with the secondary amine to form a formaldimine.
Insertion of the formaldimine into the Ru-C bond.
Protonolysis to release the aminomethylated enamide product and regenerate the active ruthenium catalyst.
C-N Bond Activation Reactions in Ruthenium Catalysis
Ruthenium catalysis has emerged as a powerful tool in organic synthesis, offering unique reactivity for the formation of carbon-nitrogen bonds. While direct ruthenium-catalyzed C-N bond activation for the synthesis of this compound is not extensively documented, related transformations provide a conceptual framework for potential synthetic routes.
Ruthenium catalysts are known to facilitate a variety of C-H activation and C-N bond-forming reactions. acs.orgnih.gov For instance, ruthenium(II)-catalyzed C-H activation/C-N bond formation has been employed in the construction of annulated pyridin-2(1H)-ones. acs.org This process involves the coordination of ruthenium to a directing group, followed by ortho-C-H activation, insertion of an alkyne, and subsequent C-N bond formation. While this specific example leads to a cyclic product, the underlying principles of ruthenium-mediated C-H and C-N bond functionalization are relevant.
A plausible, albeit hypothetical, strategy for the synthesis of this compound using ruthenium catalysis could involve the coupling of 4-methoxyacetophenone with acetamide or a related nitrogen source. This would necessitate a ruthenium catalyst capable of activating the C-H bonds of the methyl group of acetophenone (B1666503) and facilitating a condensation/dehydration reaction with the amide.
Another potential pathway could involve the ruthenium-catalyzed hydroamidation of a suitable alkyne precursor, such as 1-ethynyl-4-methoxybenzene, with acetamide. Ruthenium-catalyzed alkyne hydrosilylation and related reactions have been reported, demonstrating the ability of ruthenium to activate alkynes for further functionalization. researchgate.net A hydroamidation reaction would directly install the desired N-vinylacetamide functionality.
It is important to note that these proposed routes are based on the known reactivity of ruthenium catalysts in related transformations and would require experimental validation to establish their feasibility and efficiency for the synthesis of this compound.
Stereoselective Synthesis of this compound Derivatives
The synthesis of chiral enamides is a significant area of research due to their presence in numerous biologically active molecules and their utility as precursors for chiral amines and other enantiomerically enriched compounds. nih.gov Stereoselective methods for the synthesis of this compound derivatives can be broadly categorized into chiral catalysis and diastereoselective approaches.
Chiral transition metal catalysis is a cornerstone of asymmetric synthesis. Various transition metals, including rhodium, iridium, palladium, and nickel, have been successfully employed in the enantioselective synthesis of enamides. nih.govacs.org These reactions often involve the use of chiral ligands that coordinate to the metal center and induce stereoselectivity in the bond-forming step.
A prominent strategy for accessing chiral enamides is the asymmetric hydrogenation of N-acetylenamines or the isomerization of N-allylamides. For a compound like this compound, a potential chiral catalytic approach would involve the asymmetric hydroamidation of 1-ethynyl-4-methoxybenzene with acetamide using a chiral ruthenium, rhodium, or iridium catalyst. The chiral ligand would control the facial selectivity of the addition to the alkyne, leading to an enantiomerically enriched enamide.
Recent advances have highlighted the use of chiral phosphoric acids and other organocatalysts in enantioselective additions to enamides, suggesting another avenue for creating stereocenters in derivatives of this compound. dntb.gov.ua
Diastereoselective and enantioselective methods provide powerful tools for controlling the stereochemistry of enamide synthesis. Diastereoselective approaches often rely on the influence of a pre-existing stereocenter in the substrate to direct the formation of a new stereocenter. For example, the reaction of a chiral precursor, such as a chiral ketone derived from 4-methoxyacetophenone, with an acetamide equivalent could proceed with diastereoselectivity.
Enantioselective approaches, as discussed previously, utilize chiral catalysts to generate a single enantiomer from a prochiral starting material. The asymmetric hydrogenation of a prochiral enamide precursor is a well-established method for the synthesis of chiral amines and could be adapted for the synthesis of chiral derivatives of this compound. nih.govacs.org
Recent research has also demonstrated the diastereoselective synthesis of spiroisoindolinones from enamides via a Brønsted acid-catalyzed formal [3+2] cycloaddition. acs.org The stereochemical outcome of this reaction is dependent on the geometry (E/Z) of the starting enamide, highlighting the importance of stereocontrol in the synthesis of the enamide precursor itself.
The table below summarizes various catalytic systems and their applications in stereoselective enamide synthesis, which could be conceptually applied to derivatives of this compound.
| Catalyst System | Reaction Type | Potential Application for this compound Derivatives |
| Chiral Rhodium or Iridium Complexes | Asymmetric Hydrogenation | Enantioselective reduction of a prochiral precursor to a chiral saturated acetamide. |
| Chiral Palladium Complexes | Asymmetric Hydroamidation | Enantioselective addition of acetamide to 1-ethynyl-4-methoxybenzene. |
| Chiral Brønsted Acids | Asymmetric Cycloadditions | Diastereoselective and enantioselective synthesis of complex heterocyclic structures from this compound. |
Synthesis from Precursors with a Pre-existing 4-Methoxyphenyl Structure
Synthesizing this compound from precursors that already contain the 4-methoxyphenyl group is a common and efficient strategy. This approach focuses on the formation of the N-vinylacetamide functionality on a pre-functionalized aromatic core.
A straightforward method to introduce the acetamide group is through the acylation of an appropriate N-(4-methoxyphenyl)amine precursor. The choice of the amine precursor is critical and will determine the subsequent steps required to install the vinyl group.
A specific, albeit complex, synthetic route involves the initial formation of a more elaborate amine, such as N-(4-methoxyphenyl)-α-2-propen-1-ylbenzenpropanamine, followed by acetylation. This multi-step approach allows for the introduction of additional structural complexity.
The synthesis of such an amine could be envisioned through a multi-component reaction or a stepwise sequence involving the reaction of 4-methoxyaniline with a suitable propenyl-containing electrophile. Once the secondary amine is formed, acetylation can be readily achieved using standard reagents such as acetyl chloride or acetic anhydride in the presence of a base.
A more direct and common approach to this compound from a pre-existing 4-methoxyphenyl structure would involve the following steps:
Synthesis of 4-Methoxyacetophenone Oxime: Reaction of 4-methoxyacetophenone with hydroxylamine (B1172632) hydrochloride.
Beckmann Rearrangement: Treatment of the oxime with an acid catalyst (e.g., polyphosphoric acid) to yield N-(4-methoxyphenyl)acetamide.
Introduction of the Vinyl Group: This is the most challenging step. Potential methods include:
Dehydrogenation: Catalytic dehydrogenation of N-(1-(4-methoxyphenyl)ethyl)acetamide.
Elimination Reaction: Synthesis of a β-functionalized acetamide derivative followed by elimination. For instance, α-bromination of N-(1-(4-methoxyphenyl)ethyl)acetamide followed by base-induced elimination of HBr.
The following table outlines a general synthetic sequence starting from 4-methoxyacetophenone.
| Step | Reactants | Reagents | Product |
| 1 | 4-Methoxyacetophenone | Hydroxylamine hydrochloride, Base | 4-Methoxyacetophenone oxime |
| 2 | 4-Methoxyacetophenone oxime | Acid catalyst (e.g., PPA) | N-(4-methoxyphenyl)acetamide |
| 3 | N-(4-methoxyphenyl)acetamide | - | This compound (via various methods) |
This approach leverages readily available starting materials and established chemical transformations to construct the target molecule.
Acylation of N-(4-Methoxyphenyl)amines leading to Acetamide Derivatives
Synthesis of 2-Chloro-N-(4-methoxyphenyl)acetamide as an Intermediate
A common and crucial precursor for the synthesis of various N-aryl compounds is 2-Chloro-N-(4-methoxyphenyl)acetamide. This intermediate is typically synthesized through the acylation of 4-methoxyaniline with chloroacetyl chloride. uni-regensburg.dersc.org The reaction involves the nucleophilic attack of the amine group of 4-methoxyaniline on the carbonyl carbon of chloroacetyl chloride, leading to the formation of an amide bond and the elimination of hydrogen chloride.
Table 1: Comparative Analysis of Synthetic Conditions for 2-Chloro-N-(4-methoxyphenyl)acetamide
| Reactants | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| 4-methoxyaniline, Chloroacetyl chloride | Sodium Acetate | Acetic Acid | 0 °C to RT | - | uni-regensburg.de |
| p-methoxyaniline, Chloroacetyl chloride | Triethylamine (NR₃) | Acetone | - | 80% | nsf.gov |
| Aniline derivative, Chloroacetyl chloride | K₂CO₃ | Acetone | 0 °C to RT | - |
Note: This table is interactive and can be sorted by column.
Derivatization of Existing Vinyl Structures
The direct formation of the enamide C-N bond on a pre-existing vinyl scaffold represents a powerful and convergent synthetic strategy. Transition-metal-catalyzed cross-coupling reactions are paramount among these methods. Methodologies such as the Buchwald-Hartwig amination, traditionally used for aryl C-N bond formation, can be adapted for vinyl substrates. This approach would conceptually involve the coupling of a vinyl halide or vinyl triflate, such as 1-bromo-1-(4-methoxyphenyl)ethene, with acetamide in the presence of a palladium or copper catalyst, a suitable ligand, and a base.
Furthermore, innovative strategies involving radical reactions have emerged for the construction of α-alkenyl amides. A palladium-catalyzed aryl-to-alkyl radical relay Heck reaction of amides with vinyl arenes has been described, providing access to complex α-alkenyl amides. nih.gov This process proceeds through a hybrid palladium-radical mechanism, showcasing the expanding toolkit for C-C bond formation adjacent to an amide nitrogen, which can be conceptually extended to C-N bond formations. nih.gov
Another approach involves the use of vinyl azides as precursors. These high-energy motifs can undergo rearrangements or cycloadditions to furnish nitrogen-containing heterocycles or, through specific reaction pathways like a Schmidt-type rearrangement, yield N-aryl acetamides. nih.gov
Alternative Synthetic Pathways and Emerging Methodologies
Recent advancements in synthetic chemistry have provided novel methods for constructing enamide frameworks that move beyond traditional condensation and coupling reactions. Photochemical and electrochemical methods offer unique reactivity under mild conditions, often with high selectivity and improved atom economy.
Photochemical Transformations
Photochemistry provides a unique avenue for the synthesis and functionalization of enamides. One prominent method is the photoredox-catalyzed dehydrogenation of saturated amides to directly form the corresponding enamides. This process can be achieved using a combination of a hydrogen atom transfer (HAT) agent, such as tetrabutylammonium (B224687) decatungstate (TBADT), and a co-catalyst under light irradiation. uni-regensburg.de This approach allows for the synthesis of linear enamides from readily available saturated precursors with short reaction times. uni-regensburg.de
Existing enamides can also undergo a variety of photochemical transformations. These include:
Photo-Fries-type Rearrangement : This intramolecular rearrangement of cyclic enamides can lead to the formation of structurally diverse enaminones under mild conditions. rsc.org
[3+2]-Photocycloaddition : Enamides can participate in temperature-dependent chemoselective cycloaddition reactions, providing access to complex heterocyclic scaffolds. nsf.gov
Paternò–Büchi Reaction : In competition with cycloaddition, enamides can undergo this [2+2] photocycloaddition with carbonyl compounds to form oxetanes. nsf.gov
[6π]-Photocyclization : Acrylanilides, a class of enamides, can undergo diastereoselective 6π-electrocyclization, a powerful tool for constructing polycyclic systems. acs.org
Table 2: Summary of Photochemical Methodologies Relevant to Enamides
| Photochemical Method | Description | Reactant Type | Product Type | Reference |
|---|---|---|---|---|
| Photoredox Dehydrogenation | Light-driven acceptorless cooperative HAT for C-C double bond formation. | Saturated Amide | Enamide | uni-regensburg.de |
| Photo-Fries Rearrangement | Photo-induced intramolecular rearrangement. | Cyclic Enamide | Enaminone | rsc.org |
| [3+2]-Photocycloaddition | Light-induced cycloaddition for heterocyclic synthesis. | Enamide | Tetrahydroquinoline derivative | nsf.gov |
| Paternò–Büchi Reaction | [2+2] photocycloaddition with a carbonyl compound. | Enamide | Oxetane | nsf.gov |
| [6π]-Photocyclization | Photoinduced electrocyclic ring closure. | Acrylanilide | Dihydroquinolone | acs.org |
Note: This table is interactive and can be sorted by column.
Electrochemical Syntheses
Electrosynthesis is an emerging green technology that uses electrical current to drive chemical reactions. For enamide synthesis, electrochemical methods primarily focus on the oxidative dehydrogenation of saturated amides. acs.orgnih.gov This approach avoids the need for stoichiometric chemical oxidants. The reaction can proceed by transforming amides derived from cyclic amines into hemiaminal ethers, which then collapse to the enamide under acidic conditions. acs.orgnih.gov
While the direct electrochemical N-dehydrogenation of an acyclic amide to form a specific trisubstituted enamide like this compound is less commonly documented than for cyclic systems, the underlying principles are applicable. The process involves the anodic oxidation of the amide to generate a radical cation or an N-acyliminium ion intermediate, which then eliminates a proton to form the double bond.
Moreover, electrochemical methods can be used to generate reactive species for coupling reactions. For instance, the electrochemical generation of styryl radicals from bromostyrenes has been utilized for S-vinylation reactions. rsc.org A parallel strategy could be envisioned for N-vinylation, where an electrochemically generated vinyl radical couples with an amide nucleophile. These methods represent a frontier in enamide synthesis, promising efficient and environmentally benign reaction pathways. rsc.org
Reactivity and Reaction Pathways of N 1 4 Methoxyphenyl Vinyl Acetamide
C-H Bond Functionalization Reactions
The presence of vinylic C-H bonds in N-(1-(4-Methoxyphenyl)vinyl)acetamide opens avenues for various functionalization reactions, enabling the introduction of new chemical entities and the construction of more complex molecular architectures.
Regioselective Functionalization of Vinylic C-H Bonds
Detailed research findings on the general regioselective functionalization of the vinylic C-H bonds of this compound, beyond the specific reactions detailed below, are not extensively covered in the currently available scientific literature.
Phosphorylation of Enamides
The introduction of a phosphoryl group into the enamide structure of this compound has been demonstrated through transition metal-catalyzed reactions. This process allows for the formation of a C-P bond, yielding β-phosphorylated enamides.
A notable method for the phosphorylation of this compound involves a visible-light-induced, transition-metal-free approach. rsc.org This reaction demonstrates high regio- and stereoselectivity, exclusively producing the (E)-isomer of the β-phosphorylated product. The reaction proceeds under mild conditions, utilizing blue LEDs as the light source. rsc.org
Key findings from this research indicate that this compound can be effectively phosphorylated using diphenylphosphine (B32561) oxide. The reaction is robust and provides the desired product in excellent yield.
Interactive Data Table: Phosphorylation of this compound
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) | Ref |
| This compound | Diphenylphosphine oxide | Eosin Y, TBPB, MeCN, blue LEDs | (E)-N-(2-(diphenylphosphoryl)-1-(4-methoxyphenyl)vinyl)acetamide | 92 | rsc.org |
TBPB = tert-butyl peroxybenzoate; MeCN = Acetonitrile (B52724)
The phosphorylation of this compound exhibits a high degree of stereoselectivity. The reaction exclusively yields the (E)-isomer of the β-phosphorylated enamide. rsc.org This stereochemical outcome is a significant feature of the visible-light-induced phosphorylation method, ensuring the formation of a single, well-defined geometric isomer. rsc.org This high stereoselectivity is crucial for applications where specific isomeric forms of a compound are required.
Aminomethylation Reactions
Cycloaddition and Annulation Reactions
While enamides, in general, are known to participate in various cycloaddition and annulation reactions to form heterocyclic and carbocyclic structures, specific research detailing these reaction pathways for this compound is not extensively documented in the current body of scientific literature. beilstein-journals.orgnih.gov
Intramolecular Cyclizations
The structure of this compound is well-suited for intramolecular cyclization reactions to form various nitrogen-containing heterocyclic compounds. These reactions can be promoted by transition metal catalysts, acids, or photochemical methods, leading to the formation of valuable scaffolds like indolines and oxindoles.
One prominent pathway is the palladium-catalyzed intramolecular oxidative amination, often referred to as an aza-Wacker-type cyclization. In this process, a palladium(II) catalyst activates the vinyl group, making it susceptible to nucleophilic attack by the nitrogen atom of the acetamide (B32628). Subsequent β-hydride elimination regenerates the catalyst and yields the cyclized product. While direct studies on this compound are specific, related vinyl carboxamides have been shown to undergo this transformation to produce conformationally restricted aza[3.1.0]bicycles. nih.gov
Brønsted acids can also promote the intramolecular cyclization of structurally similar o-(1-arylvinyl) acetophenone (B1666503) derivatives. rsc.org This suggests that under acidic conditions, protonation of the vinyl group in this compound could generate a carbocation intermediate. This intermediate could then be trapped by the aryl ring (via electrophilic aromatic substitution) or the amide nitrogen to form a new ring system.
Furthermore, metal-free photoredox catalysis represents a modern approach to such cyclizations. For instance, N-aryl acrylamides, which share the enamide feature, undergo intramolecular hydroarylation to yield oxindole (B195798) derivatives under visible light irradiation with an appropriate photocatalyst. mdpi.com This suggests a potential pathway for the cyclization of this compound to form substituted oxindoles.
| Reaction Type | Catalyst/Reagent | Potential Product Scaffold |
| Aza-Wacker Cyclization | Palladium(II) salts | Aza-heterocycles |
| Cationic Cyclization | Brønsted Acids (e.g., TsOH) | Indene/Indoline (B122111) derivatives |
| Photoredox Cyclization | Organic Photocatalyst + Visible Light | Oxindole derivatives |
Heteroannulation Processes
Heteroannulation reactions are powerful tools for constructing heterocyclic rings in a convergent manner. This compound can serve as a two-carbon (C-C) component in [n+2] cycloaddition reactions, where the vinyl moiety reacts with a partner molecule containing a heteroatom.
Palladium-catalyzed heteroannulation is a particularly well-developed strategy. nih.govresearchgate.net In these reactions, an ambiphilic partner, typically an aryl halide bearing a nucleophilic group (like an amine or alcohol), undergoes oxidative addition to a Pd(0) catalyst. The resulting organopalladium species then coordinates to the vinyl group of the enamide, followed by migratory insertion. The final step is a reductive elimination that forms the heterocyclic ring and regenerates the Pd(0) catalyst. This methodology has been employed to synthesize a wide range of heterocycles, including indolines, benzofurans, and other fused systems. nih.govdntb.gov.ua The specific outcome of the reaction can often be controlled by the choice of ligands on the palladium catalyst.
For instance, the reaction of an o-iodoaniline with this compound under palladium catalysis could foreseeably lead to the formation of a substituted indoline. The reaction would proceed through the formation of a C-N bond and a C-C bond in a single, efficient process.
| Annulation Type | Reagents | Catalyst | Potential Heterocyclic Product |
| [3+2] Heteroannulation | o-Iodoanilines | Pd(0) complexes | Substituted Indolines |
| [4+2] Heteroannulation | Vinylic halides / 1,3-dienes | Pd(0) complexes | Dihydropyridines |
| C-H Activation/Annulation | N-Alkoxybenzamides | Pd(II) complexes | Isoindolinones |
Addition Reactions
The carbon-carbon double bond in this compound is the primary site for addition reactions. The electronic nature of the substituents dictates its reactivity towards electrophiles and nucleophiles.
Electrophilic Additions to the Vinyl Moiety
The vinyl group of an enamide is electron-rich due to the lone pair of electrons on the adjacent nitrogen atom, which can be delocalized into the double bond. This makes it highly susceptible to attack by electrophiles. wikipedia.org The reaction is initiated by the addition of an electrophile (E+) to the double bond, forming a carbocation intermediate. This intermediate is then captured by a nucleophile (Nu-). libretexts.org
The regioselectivity of the addition is governed by Markovnikov's rule. The electrophile will add to the terminal carbon (CH2) of the vinyl group, leading to the formation of a more stable tertiary carbocation adjacent to the nitrogen and the 4-methoxyphenyl (B3050149) group. The resonance stabilization provided by both the nitrogen lone pair and the electron-donating methoxy (B1213986) group on the aromatic ring makes this intermediate particularly favorable. Subsequent attack by the nucleophile on this carbocationic center yields the final product. Theoretical studies on related N-vinylamides support that electrophilic attack on the vinyl group is energetically favorable. cmu.edu
| Electrophilic Reagent (E-Nu) | Predicted Major Product | Reaction Type |
| H-Br | N-(1-Bromo-1-(4-methoxyphenyl)ethyl)acetamide | Hydrobromination |
| Br2 | N-(1,2-Dibromo-1-(4-methoxyphenyl)ethyl)acetamide | Bromination |
| H2O / H+ | N-(1-Hydroxy-1-(4-methoxyphenyl)ethyl)acetamide | Hydration |
Nucleophilic Additions
Enamides are generally electron-rich and thus are not typically reactive towards nucleophiles. For a nucleophilic addition to occur, the vinyl group usually needs to be activated by a strongly electron-withdrawing group, which is not the case for the acetyl group in this context.
However, nucleophilic substitution at the β-position of the vinyl group has been reported for N-vinylacetamide under specific conditions. For example, the introduction of a bulky triphenylmethyl group at the β-position was achieved, although this reaction was accompanied by a hydrogen transfer. researchgate.net Such reactions are not typical conjugate additions and often require specific reagents or catalysts to proceed. Therefore, standard nucleophilic additions to the unactivated vinyl moiety of this compound are expected to be challenging.
Photo-Thiocyanoamination
Photo-thiocyanoamination is a three-component radical addition reaction that can functionalize a C=C double bond. This process involves the simultaneous addition of a thiocyanate (B1210189) group and an amino group across the alkene under photochemical conditions. The reaction is typically initiated by a photoredox catalyst that activates a thiocyanate source to generate a thiocyanate radical. This radical then adds to the vinyl group of this compound. The resulting carbon-centered radical is then trapped by a nitrogen source to form the final product. This method allows for the direct and regioselective installation of both a C-S bond and a C-N bond.
Role as a Reactive Intermediate or Synthon
The diverse reactivity of this compound makes it a valuable reactive intermediate, or synthon, in organic synthesis. Enamides are recognized as important and versatile building blocks for constructing more complex molecules, particularly nitrogen-containing compounds and pharmaceuticals. nih.gov
Its ability to undergo intramolecular cyclizations and heteroannulation reactions makes it a key precursor for a variety of heterocyclic systems, as detailed in sections 3.2.1 and 3.2.2. For example, it can be considered a synthon for substituted indoline and oxindole cores. A related compound, N-(1-Phenyl-vinyl)-acetamide, has been explicitly identified as a useful molecule for the synthesis of unsymmetrical N-heterocycles. biosynth.com
The products of electrophilic addition reactions also open up further synthetic possibilities. For instance, the introduction of a halogen via hydrohalogenation provides a handle for subsequent cross-coupling reactions, allowing for the attachment of various other functional groups. The versatility of this compound as a synthon is a direct consequence of the multiple reaction pathways available to its enamide functional group.
| Reaction Pathway | Role as a Synthon For | Resulting Molecular Scaffold |
| Intramolecular Cyclization | Fused N-heterocyclic systems | Indolines, Oxindoles, Aza[3.1.0]bicycles |
| Heteroannulation | 2-carbon building block | Polycyclic N-heterocycles |
| Electrophilic Addition | Functionalized ethylamine (B1201723) precursors | α-Halo- or α-Hydroxy- N-acetylated amines |
Precursor for Chalcone (B49325) Derivatives via Oxidative Coupling
The structural framework of this compound makes it analogous to reactants used in modern cross-coupling reactions for the synthesis of chalcone derivatives. Chalcones, which are α,β-unsaturated ketones, are important scaffolds in medicinal chemistry. A novel and efficient method for synthesizing 2-aminochalcone derivatives involves the Palladium-catalyzed oxidative coupling of acetanilides with phenyl vinyl ketones. rsc.orgresearchgate.net This reaction proceeds under mild conditions via a selective C-H activation adjacent to the acetamide group. rsc.orgresearchgate.net
In this synthetic strategy, an acetanilide (B955) derivative undergoes a Pd-catalyzed C-H activation, which then couples with a vinyl ketone. While this compound itself is an enamide rather than an acetanilide, the principle demonstrates how the acetamido-phenyl portion can be coupled with a vinyl ketone component. Conversely, the 1-(4-methoxyphenyl)vinyl unit can be viewed as the vinyl component that couples with an acetanilide. The reaction is typically performed under an oxygen atmosphere, which acts as the terminal oxidant, avoiding the need for stoichiometric chemical co-oxidants. rsc.orgresearchgate.net The use of co-catalysts such as copper(II) acetate (B1210297) can significantly influence the reaction yield. youtube.com
Research into the oxidative coupling of 3-methoxyacetanilide with 4-methoxyphenyl vinyl ketone has provided detailed insights into the reaction conditions. rsc.orgyoutube.com The optimization of catalysts, co-oxidants, and solvents is crucial for achieving high yields, as summarized in the table below.
| Catalyst | Co-oxidant | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ | K₂S₂O₈ | (CH₂Cl)₂/CF₃COOH | 24 | rsc.orgyoutube.com |
| Pd(OAc)₂ | Cu(OAc)₂ | (CH₂Cl)₂/CF₃COOH | 32 | rsc.orgyoutube.com |
| Pd(OCOCF₃)₂ | Cu(OAc)₂ | (CH₂Cl)₂ | 41 | rsc.org |
| Pd(OCOCF₃)₂ (20 mol %) | Cu(OAc)₂ | (CH₂Cl)₂ | 82 | rsc.org |
Building Block for Heterocyclic Compounds (e.g., Oxadiazoles (B1248032), Triazoles)
The enamide functionality is a powerful tool for the synthesis of nitrogen- and oxygen-containing heterocycles. The electron-rich double bond and the nucleophilic nitrogen atom of this compound allow it to participate in various cyclization and cycloaddition reactions to form stable five-membered rings.
Oxazole Synthesis: While the direct synthesis of oxadiazoles from enamides is less common, the conversion of enamides to the structurally related oxazoles is a well-established process. This transformation can be achieved through intramolecular oxidative cyclization. acs.org Various reagents and conditions have been developed to facilitate this annulation, offering a direct route to 2,5-disubstituted and 2,4,5-trisubstituted oxazoles. rsc.orgresearchgate.net These methods are often one-pot procedures and tolerate a wide range of functional groups. rsc.orgresearchgate.net For example, the reaction of enamides with phenyliodine diacetate (PIDA) provides functionalized oxazoles in moderate to good yields without the need for heavy-metal catalysts. acs.org Another approach utilizes N-bromosuccinimide (NBS) and dimethyl sulfide (B99878) in the presence of a mild base to achieve the cyclization. rsc.org
Triazole Synthesis: this compound can serve as a dipolarophile in cycloaddition reactions with azides to construct the triazole core. The reaction of enamides with organic azides, such as phenyl azide, proceeds as an alkene-azide cycloaddition to yield 1,5-disubstituted triazoline intermediates. rsc.org These triazolines can subsequently be converted to the corresponding aromatic 1,2,3-triazoles. rsc.org This method provides an alternative to the more common azide-alkyne "click chemistry" and demonstrates the utility of the enamide double bond in forming heterocyclic rings. The regioselectivity of the cycloaddition is similar to that observed with enamines, leading preferentially to the 1,5-disubstituted product. rsc.org
| Target Heterocycle | Reaction Type | Key Reagents | Reference |
|---|---|---|---|
| Oxazole | Intramolecular Oxidative Cyclization | Phenyliodine diacetate (PIDA) | acs.org |
| Oxazole | Annulation | N-Bromosuccinimide (NBS), Me₂S | rsc.orgresearchgate.net |
| 1,2,3-Triazole | Alkene-Azide Cycloaddition | Aryl Azides (e.g., Phenyl Azide) | rsc.org |
Intermediate in the Synthesis of Complex Organic Molecules
The N-aryl acetamide motif, present in this compound, is a common structural feature in many biologically active compounds and serves as a crucial intermediate in medicinal chemistry. For instance, various N-aryl acetamide derivatives are synthesized as potential inhibitors for enzymes implicated in neurodegenerative diseases. nih.gov Similarly, complex acetamides have been developed as inhibitors of HIV-1 reverse transcriptase. scholarsresearchlibrary.com The synthesis of these complex molecules often relies on the reactivity of simpler acetamide-containing building blocks.
The enamide functionality within this compound offers unique synthetic possibilities. Enamides are versatile intermediates that can be accessed through various means, including the denitrogenative ring cleavage of N-H-1,2,3-triazoles, which highlights their central role in synthetic transformations. researchgate.net Furthermore, closely related N-(1-arylvinyl)acrylamides have been shown to participate in multi-component, visible-light-promoted radical cascade reactions to produce complex heterocyclic structures such as sulfonated 1,2-dihydropyridines and pyrrolinones. researchgate.net This demonstrates the potential of the N-(1-arylvinyl)acetamide scaffold to act as a linchpin in cascade reactions that rapidly build molecular complexity from simple precursors. The ability to engage in such diverse reaction pathways underscores its value as an intermediate in the synthesis of complex organic molecules for pharmaceutical and materials science applications.
Mechanistic Investigations and Reaction Dynamics
Catalytic Reaction Mechanisms
The reactivity of N-(1-(4-Methoxyphenyl)vinyl)acetamide is significantly influenced by the choice of metal catalyst, with palladium and ruthenium complexes demonstrating distinct and versatile mechanistic pathways.
Palladium-catalyzed reactions involving enamides like this compound often proceed through a Pd(II)/Pd(0) catalytic cycle. A common pathway is the Wacker-type intramolecular aerobic oxidative amination. Mechanistic studies, combining experimental and DFT computational methods, support a stepwise process. acs.org The cycle is generally initiated by the coordination of the enamide's alkene moiety to a Pd(II) center. This is followed by a key C-N bond-forming step, which can be described as an intramolecular nucleophilic attack of the amide nitrogen on the coordinated alkene. acs.org
The general mechanism consists of several key stages:
Formation of a Pd(II)-amidate-alkene chelate: The catalyst, often a species like trans-Pd(OAc)2(py)2, reacts with the enamide substrate.
Alkene Insertion: The alkene moiety of the enamide inserts into the Pd-N bond. This is often the rate-determining step. rsc.org
β-Hydride Elimination: This step follows the migratory insertion and is typically reversible.
Reductive Elimination: This irreversible step forms the product and a Pd(0) species.
Catalyst Regeneration: The resulting Pd(0) is re-oxidized back to the active Pd(II) state by a stoichiometric oxidant, often molecular oxygen, to complete the catalytic cycle.
This mechanism is analogous to the well-known Heck reaction, where migratory insertion into a Pd-C bond occurs instead of a Pd-N bond. The specific pathway and efficiency of these reactions are highly dependent on the ligands, additives, and solvents used.
Ruthenium catalysts offer alternative reaction pathways, frequently involving the formation of ruthenium vinylidene or vinyl carbene intermediates. nih.govnih.gov These species are highly reactive and central to processes like enyne metathesis, cyclizations, and oxidative amidation. nih.govacs.orgorganic-chemistry.org
A plausible mechanism for ruthenium-catalyzed reactions, such as the oxidative amidation of terminal alkynes to form amide structures, initiates with the formation of a ruthenium-vinylidene complex from the alkyne (or a related vinyl group). organic-chemistry.org The proposed catalytic cycle is as follows:
Vinylidene Formation: A terminal alkyne reacts with a suitable ruthenium precursor, like CpRuCl(PPh3)2, to form a ruthenium-vinylidene intermediate. organic-chemistry.org This occurs through η²-coordination of the alkyne, followed by a 1,2-hydride shift. acs.org Deuterium labeling studies have provided strong evidence for the formation of these vinylidene intermediates. acs.org
Oxidation to Ruthenium-Ketene: The vinylidene complex is then oxidized, often by an external oxidant like 4-picoline N-oxide, to form a ruthenium-ketene intermediate.
Nucleophilic Attack: The highly electrophilic ketene (B1206846) is trapped by a nucleophile, such as an amine, in an outer-sphere process to yield the final amide product. organic-chemistry.org
In other contexts, such as the alkylation of vinylpyridines, a proposed mechanism involves the coordination of the vinyl group and a hydrazone to the ruthenium center, forming a chair-like transition state. nih.gov This is followed by an intramolecular rearrangement and subsequent decomposition to release the product and regenerate the catalyst. nih.gov The key intermediates in many ruthenium-catalyzed transformations are these vinylidene species, which are distinctly different from the intermediates in alkene metathesis and possess unique reactivity due to their electrophilic α-carbon. nih.govnih.gov
In both palladium and ruthenium catalysis, ligands and additives are not mere spectators but play a crucial role in directing reactivity, selectivity, and catalyst efficiency. enscm.frresearchgate.netnih.gov
In palladium catalysis, ligands, particularly phosphines, are essential for modulating the electronic and steric environment of the metal center. nih.gov The choice of ligand can influence the rate-determining step; for instance, C-H cleavage is often the rate-limiting and selectivity-determining step in Pd(II)-catalyzed C-H functionalization reactions. nih.gov The use of specific S,O-ligands has been shown to accelerate reactions by triggering the formation of more reactive cationic palladium species. rsc.org Additives like bases (e.g., triethylamine) are often required to neutralize acids produced during the reaction, while oxidants (e.g., p-benzoquinone, O₂) are necessary to regenerate the Pd(II) catalyst in oxidative cycles. researchgate.net
For ruthenium-catalyzed reactions, ligand choice can significantly impact reaction outcomes. For example, in the cyclization of dienylalkynes, replacing a triphenylphosphine (B44618) ligand with the more electron-withdrawing triethyl phosphite (B83602) ligand was found to increase the electrophilicity of the vinylidene intermediate, thereby increasing the reaction yield dramatically from 9% to 66%. acs.org Additives can also be critical; for instance, the presence of NH4PF6 is required to facilitate the formation of the cationic ruthenium species that is active in some cyclization reactions. acs.org
The table below summarizes the effect of different ligands on a palladium-catalyzed cross-coupling reaction, illustrating their profound impact on catalyst performance.
| Entry | Ligand | Yield (%) |
| 1 | PPh₃ | 45 |
| 2 | P(t-Bu)₃ | 85 |
| 3 | XPhos | 92 |
| 4 | SPhos | 95 |
Stereochemical Control and Mechanistic Insights
Controlling the three-dimensional arrangement of atoms is a central goal in organic synthesis. For reactions involving enamides like this compound, understanding the factors that govern stereochemistry is paramount.
Achieving stereocontrol in reactions of enamides is often accomplished through asymmetric catalysis, particularly using transition metals complexed with chiral ligands. The intramolecular Heck reaction, for instance, has been rendered enantioselective by employing chiral phosphine ligands such as (R)-BINAP or chiral (phosphinoaryl)oxazolines. acs.orgnih.gov The choice of ligand, solvent, and base can significantly influence both the yield and the enantiomeric excess (ee) of the product. acs.org For example, in the cyclization of an enamide, using a chiral oxazoline (B21484) ligand furnished higher enantiomeric excesses (up to >99% ee) compared to (R)-BINAP. nih.gov
The table below illustrates the impact of reaction conditions on the enantioselectivity of an intramolecular Heck reaction of a cyclic enamide.
| Entry | Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | (R)-BINAP | Acetonitrile (B52724) | 80 | 39 | 38 |
| 2 | (R)-BINAP | THF | 60 | 30 | 71 |
| 3 | (S)-Oxazoline 8 | Acetonitrile | 60 | 45 | 87 |
Diastereoselectivity can also be controlled. The synthesis of Z-enamides, which are often the thermodynamically less favorable isomer, can be achieved with high selectivity through palladium-catalyzed hydroamidation of certain alkynes. organic-chemistry.org The mechanism for this selectivity is proposed to involve an intramolecular hydrogen bond between the amide proton and a carbonyl group in the substrate, which stabilizes the Z-isomer of a key vinyl-palladium intermediate. This stabilization directs the subsequent protodepalladation to selectively yield the Z-enamide. organic-chemistry.org
The reactivity and stereochemical outcome of enamide reactions are intrinsically linked to their conformational preferences. Enamides like this compound possess several rotatable bonds, leading to different stable conformers. Key conformational features include rotation around the N-C(vinyl) bond and the C(vinyl)-C(aryl) bond.
Theoretical and spectroscopic studies on related N-aryl amides and acetamides provide insight into the likely conformations of this compound. nih.govnih.gov The planarity of the system is a crucial factor. There is often a conformational preference for the more π-electron-rich N-aryl group to adopt a specific orientation relative to the amide carbonyl oxygen. nih.gov Computational studies on N,N-diethyl-2-(phenylthio)acetamides have identified stable gauche and cis conformers, with their relative populations being highly dependent on solvent polarity. nih.gov
For this compound, the key conformational considerations are:
Amide Isomerism: The C-N amide bond has significant double-bond character, leading to cis and trans isomers. The trans conformation is typically more stable in simple amides.
These conformational preferences can influence the molecule's ability to coordinate to a metal center and can dictate the facial selectivity of incoming reagents, thereby impacting both diastereoselectivity and enantioselectivity.
Kinetic and Thermodynamic Analyses of Key Transformations
A thorough review of scientific literature and chemical databases reveals a significant gap in the documented kinetic and thermodynamic data for transformations involving this compound. While extensive research exists on the reaction dynamics of structurally related N-vinyl compounds, particularly in the context of polymerization, specific studies detailing the rate constants, activation energies, and thermodynamic parameters (such as enthalpy and entropy changes) for reactions of this compound are not publicly available at this time.
The absence of such data prevents a detailed quantitative analysis of the reaction mechanisms involving this specific compound. Typically, kinetic studies would provide insights into the speed of a reaction and the factors influencing it, such as concentration, temperature, and catalysts. Thermodynamic analyses would offer an understanding of the energy changes that occur during a reaction, indicating its spontaneity and equilibrium position.
For analogous N-vinyl amides, kinetic investigations have often focused on their polymerization reactions. These studies provide valuable information on propagation and termination rate coefficients, which are crucial for controlling polymer synthesis. However, due to the specific substitution pattern of this compound, direct extrapolation of this data would be scientifically unsound. The electronic and steric effects of the 4-methoxyphenyl (B3050149) group are expected to significantly influence the reactivity of the vinyl moiety, leading to unique kinetic and thermodynamic profiles.
Future research in this area would be invaluable for elucidating the mechanistic pathways of reactions involving this compound. Such studies would likely employ techniques like UV-Vis spectroscopy, NMR spectroscopy, and computational modeling to determine reaction orders, calculate rate constants, and model transition states. Isothermal titration calorimetry and differential scanning calorimetry could be used to measure the thermodynamic parameters of key transformations.
Until such dedicated research is conducted and published, a comprehensive discussion on the kinetic and thermodynamic analyses of this compound remains speculative. The scientific community awaits empirical data to fully characterize the reaction dynamics of this compound.
Computational and Theoretical Studies of N 1 4 Methoxyphenyl Vinyl Acetamide
Density Functional Theory (DFT) Calculations
No published studies were found that performed Density Functional Theory (DFT) calculations on N-(1-(4-Methoxyphenyl)vinyl)acetamide. Such calculations would typically be used to investigate the molecule's electronic properties and predict its behavior.
A Frontier Molecular Orbital (FMO) analysis, which is crucial for understanding a molecule's reactivity and kinetic stability, has not been reported for this compound.
Specific data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution across the this compound molecule are not available. These orbitals are key to predicting how the molecule will interact with other chemical species.
There are no published Molecular Electrostatic Potential (MEP) maps for this compound. An MEP map would illustrate the charge distribution and identify the electrophilic and nucleophilic sites within the molecule.
A Natural Bond Orbital (NBO) analysis, which details the delocalization of electron density and the nature of bonding within the molecule, has not been documented for this compound.
Frontier Molecular Orbital (FMO) Analysis
Intermolecular Interactions and Crystal Packing Analysis
No crystallographic data or studies on the intermolecular interactions and crystal packing of this compound were found. This information would be essential for understanding the solid-state structure and properties of the compound.
Hirshfeld Surface Analysis and Fingerprint Plots
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the summed electron densities of all other molecules in the crystal. The resulting three-dimensional Hirshfeld surface is color-mapped to provide insights into the nature and proximity of intermolecular contacts.
The surface is often mapped with a normalized contact distance (dnorm), which is calculated from the distances of any surface point to the nearest nucleus internal (di) and external (de) to the surface, relative to their van der Waals radii. The dnorm function displays a color scale where red indicates shorter contacts (stronger interactions), white represents contacts around the van der Waals separation, and blue signifies longer contacts. For instance, bright red spots on the dnorm map typically highlight significant hydrogen bonding interactions. nih.gov
For molecules structurally similar to this compound, such as other acetamide (B32628) derivatives, Hirshfeld analysis reveals the dominant role of specific interactions in crystal packing. researchgate.netresearchgate.net The most prevalent interactions are typically H···H contacts, which often account for the largest portion of the Hirshfeld surface area, followed by C···H/H···C and O···H/H···O contacts, which are indicative of van der Waals forces and hydrogen bonds, respectively. nih.govresearchgate.net
Table 1: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Structurally Related Acetamides
| Intermolecular Contact | Contribution Range (%) | Description |
| H···H | 47 - 54% | Represents the most frequent, albeit weaker, van der Waals interactions. Appears as a large, diffuse region on the fingerprint plot. researchgate.netresearchgate.net |
| C···H/H···C | 20 - 34% | Indicates C-H···π interactions or general van der Waals contacts. Appears as distinct "wings" on the fingerprint plot. nih.govresearchgate.net |
| O···H/H···O | 15 - 22% | Corresponds to N-H···O or C-H···O hydrogen bonds. Appears as sharp, distinct spikes on the plot, indicative of strong, directional interactions. researchgate.netresearchgate.net |
| N···H/H···N | 1 - 12% | Relates to N-H···N or other nitrogen-involved hydrogen bonds. researchgate.netresearchgate.net |
| C···C | ~7% | Suggests the presence of π-π stacking interactions. nih.gov |
Note: The data in this table is illustrative, compiled from studies on related N-arylacetamides, and represents the typical distribution of intermolecular contacts.
By quantifying these interactions, Hirshfeld surface analysis provides a detailed fingerprint of the crystal packing environment, highlighting the key forces that govern the supramolecular architecture. crystalexplorer.net
Hydrogen Bonding Networks and π-Interactions in Crystal Structures
The stability and three-dimensional arrangement of molecules in the crystalline state are dictated by a combination of intermolecular forces, primarily hydrogen bonds and π-interactions. In acetamide derivatives, these interactions work in concert to build complex supramolecular structures.
Hydrogen Bonding: Hydrogen bonds are highly directional interactions crucial for the formation of stable crystal packing. In structures related to this compound, the amide group is a key participant, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen (C=O) serving as an acceptor. nih.gov This frequently results in the formation of strong N—H⋯O hydrogen bonds. nih.gov These primary hydrogen bonds can link molecules into dimers, chains, or helical patterns. nih.govrsc.org Weaker C—H⋯O hydrogen bonds, involving aromatic or methyl C-H groups and the carbonyl oxygen, often provide additional stability, linking the primary hydrogen-bonded motifs into more extensive layers or three-dimensional networks. nih.govnih.gov
π-Interactions: The aromatic methoxyphenyl ring is a key site for π-interactions, which are non-covalent interactions involving π-systems. These interactions are broadly categorized as:
C—H⋯π Interactions: In this type of interaction, a C-H bond acts as a weak hydrogen bond donor, with the electron cloud of the aromatic ring serving as the acceptor. researchgate.net These interactions are vital for connecting adjacent molecules and contribute to the formation of a stable three-dimensional framework. nih.gov
The interplay of these forces is fundamental to the resulting crystal structure. For example, N—H⋯O hydrogen bonds might form one-dimensional chains, which are then cross-linked into two-dimensional layers by C—H⋯O bonds. These layers can then be further stabilized in a three-dimensional arrangement through C—H⋯π and π–π stacking interactions between the aromatic rings of adjacent layers. nih.govresearchgate.net
Simulations and Dynamics
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, conformational changes, and intermolecular interactions in a dynamic environment, such as in solution.
For a compound like this compound, a crucial first step in performing MD simulations is the development of an accurate molecular force field. A force field is a set of parameters and equations that describes the potential energy of the system, defining bond lengths, angles, torsions, and non-bonded interactions. The Automated Topology Builder (ATB) and Repository is a tool that can be used to generate force field topologies for novel molecules, making them suitable for simulations with common MD engines like GROMACS. uq.edu.au
MD simulations can be applied to:
Analyze Conformational Stability: To explore the conformational landscape of the molecule in a solvent and determine the relative stability and populations of different conformers.
Study Solvation Effects: To understand how the molecule interacts with solvent molecules and how solvation influences its structure and dynamics.
Investigate Intermolecular Interactions: In simulations with multiple solute molecules, MD can be used to study aggregation behavior and the formation of dimers or larger clusters, providing insights into the initial stages of nucleation or self-assembly.
Probe Interactions with Biomolecules: MD is widely used in drug design to simulate the binding of a ligand to a biological target, such as a protein receptor, helping to understand the binding mechanism and estimate binding affinity. researchgate.net
Conformational Analysis using Quantum Chemical Methods
Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and to determine their relative energies. Quantum chemical methods, particularly Density Functional Theory (DFT), are highly effective for this purpose due to their accuracy in calculating molecular energies and properties. nih.gov
The process typically involves a systematic or stochastic search of the molecule's potential energy surface. For a molecule like this compound, key degrees of freedom for conformational flexibility include rotation around the C-N amide bond, the C-C bond connecting the vinyl group to the phenyl ring, and the C-O bond of the methoxy (B1213986) group.
A common approach involves:
Potential Energy Surface Scan: A relaxed scan is performed where specific dihedral angles are systematically rotated in increments, and at each step, the rest of the molecule's geometry is optimized. This helps to locate energy minima (stable conformers) and energy maxima (transition states). semanticscholar.org
Geometry Optimization: The structures corresponding to the energy minima found during the scan are then fully optimized without constraints. Common DFT functionals like B3LYP, paired with a suitable basis set such as 6-311++G(d,p), are often used for this step. nih.gov
Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries. The absence of imaginary frequencies confirms that the structure is a true energy minimum (a stable conformer). These calculations also provide the zero-point vibrational energy and thermal corrections to the electronic energy.
Studies on similar N-arylacetamides have shown that the relative orientation of the amide group with respect to the phenyl ring is a critical factor in determining conformational stability. nih.gov The planarity or twisting of this linkage is influenced by a balance between the steric hindrance of substituents and stabilizing electronic effects, such as orbital interactions. For example, Natural Bond Orbital (NBO) analysis can reveal specific donor-acceptor interactions (e.g., between lone pairs and antibonding orbitals) that stabilize one conformer over another. nih.gov
Reactivity Descriptors and Prediction of Chemical Behavior
Fukui Function Analysis for Electrophilic and Nucleophilic Attack
Conceptual DFT provides a framework for understanding and predicting chemical reactivity through various descriptors. The Fukui function, ƒ(r), is a key local reactivity descriptor that indicates the change in electron density at a specific point (r) when the total number of electrons in the system changes. It is particularly useful for identifying the most reactive sites within a molecule for different types of chemical attack. scielo.org.mx
The Fukui functions are defined as:
ƒ+(r): For nucleophilic attack (addition of an electron). This function identifies the sites most susceptible to attack by a nucleophile.
ƒ-(r): For electrophilic attack (removal of an electron). This function identifies the sites most susceptible to attack by an electrophile.
ƒ0(r): For radical attack.
In practice, these functions are often evaluated on an atom-by-atom basis using condensed Fukui functions, which are calculated from the differences in atomic charges between the neutral (N), anionic (N+1), and cationic (N-1) states of the molecule.
For this compound, a Fukui function analysis would involve:
Optimizing the geometry of the neutral, cationic, and anionic forms of the molecule using a reliable quantum chemical method (e.g., DFT).
Calculating the atomic charges (e.g., using Hirshfeld, Mulliken, or Natural Population Analysis) for each of the three states.
Calculating the condensed Fukui functions for each atom in the molecule.
The analysis would identify the specific atoms most likely to be involved in chemical reactions. For instance:
The site with the highest ƒ+ value would be the most probable location for a nucleophilic attack . In this molecule, likely candidates would be the carbonyl carbon and the vinyl carbon attached to the phenyl ring due to their electrophilic character.
The site with the highest ƒ- value would be the most susceptible to electrophilic attack . Potential sites include the nitrogen and oxygen atoms due to their lone pairs, as well as specific carbon atoms on the electron-rich methoxyphenyl ring.
Table 2: Hypothetical Fukui Function Analysis for Identifying Reactive Sites
| Atom/Region | Predicted ƒ+ (for Nucleophilic Attack) | Predicted ƒ- (for Electrophilic Attack) | Rationale |
| Carbonyl Carbon (C=O) | High | Low | The carbon is electron-deficient due to the electronegative oxygen, making it a prime target for nucleophiles. |
| Phenyl Ring Carbons | Moderate | High (Ortho/Para to -OCH3) | The electron-donating methoxy group activates the ring, making the ortho and para positions susceptible to electrophiles. |
| Amide Nitrogen | Low | High | The nitrogen lone pair makes it a potential site for electrophilic attack or protonation. |
| Carbonyl Oxygen | Low | High | The oxygen lone pairs make it a Lewis basic site, susceptible to electrophiles. |
| Vinyl Carbons | Moderate | Moderate | The π-system can be attacked by both electrophiles and nucleophiles, depending on the reaction conditions. |
Note: This table is illustrative and represents expected reactivity based on general chemical principles. Actual Fukui function values would require specific quantum chemical calculations.
This analysis provides valuable theoretical insight into the molecule's chemical behavior, guiding the prediction of reaction outcomes and the design of synthetic pathways. scielo.org.mx
Electron Affinity, Ionization Potential, Hardness, and Chemical Potential
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the fundamental electronic properties of this compound. These properties, including electron affinity, ionization potential, chemical hardness, and chemical potential, are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
The ionization potential (I) , the energy required to remove an electron, and the electron affinity (A) , the energy released when an electron is added, are fundamental descriptors of a molecule's reactivity and stability. They can be approximated using the energies of the HOMO and LUMO, respectively, based on Koopmans' theorem:
I ≈ -EHOMO
A ≈ -ELUMO
From these values, two key indicators of chemical reactivity can be calculated:
Chemical Potential (μ) : This measures the escaping tendency of an electron from a stable system. It is calculated as the negative of electronegativity (χ).
μ = -(I + A) / 2
Chemical Hardness (η) : This property quantifies the resistance of a molecule to change its electron distribution. A larger HOMO-LUMO gap generally signifies greater hardness and lower reactivity.
η = (I - A) / 2
These parameters are pivotal for understanding the molecule's charge transfer characteristics and its behavior in chemical reactions.
| Parameter | Symbol | Formula | Significance |
| Ionization Potential | I | -EHOMO | Energy needed to remove an electron; indicates electron-donating ability. |
| Electron Affinity | A | -ELUMO | Energy released upon gaining an electron; indicates electron-accepting ability. |
| Chemical Potential | μ | -(I + A) / 2 | Tendency of an electron to escape; relates to electronegativity. |
| Chemical Hardness | η | (I - A) / 2 | Resistance to change in electron configuration; indicates stability and reactivity. |
Nonlinear Optical (NLO) Properties Studies
The investigation of nonlinear optical (NLO) properties is a significant area of materials science, driven by the demand for components in advanced technologies like telecommunications, optical computing, and data storage. Organic molecules, such as this compound, are of particular interest due to their potential for large NLO responses, rapid switching speeds, and synthetic tailorability.
Computational methods are essential for predicting the NLO behavior of molecules. The key parameter for quantifying NLO properties at the molecular level is the first hyperpolarizability (β) . A high β value is a primary indicator of a molecule's potential for second-order NLO applications, such as second-harmonic generation (SHG).
Theoretical calculations of β for this compound involve determining the molecule's response to an external electric field. The presence of both an electron-donating group (methoxy) and an electron-withdrawing group (acetamide), connected through a π-conjugated system, is a classic molecular design strategy for enhancing NLO properties. The vinyl bridge facilitates intramolecular charge transfer (ICT) from the donor to the acceptor, which is a fundamental mechanism for generating a strong NLO response.
The total first hyperpolarizability is calculated from its individual tensor components using the following equation:
βtot = (βx2 + βy2 + βz2)1/2
Computational studies would typically analyze the magnitude of βtot and the direction of the charge transfer upon excitation to understand and predict the NLO efficiency of the material.
| Property | Symbol | Significance in NLO | Computational Focus |
| First Hyperpolarizability | β | Quantifies the second-order NLO response at the molecular level. | Calculation of tensor components (βx, βy, βz) and total magnitude (βtot). |
| Intramolecular Charge Transfer (ICT) | - | The underlying mechanism that enhances NLO properties. | Analysis of electron density distribution in ground and excited states. |
Analytical and Spectroscopic Characterization Methodologies in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of N-(1-(4-Methoxyphenyl)vinyl)acetamide. Through various NMR experiments, researchers can map the carbon-hydrogen framework and confirm the specific arrangement of functional groups.
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. The spectrum for this compound is expected to show distinct signals corresponding to each unique proton. Analysis of chemical shifts (δ), signal multiplicity (splitting patterns), and coupling constants (J) allows for the complete assignment of the proton signals.
Key expected features in the ¹H-NMR spectrum include:
Aromatic Protons: The protons on the para-substituted benzene (B151609) ring typically appear as two distinct doublets, characteristic of an AA'BB' system, in the aromatic region of the spectrum.
Vinyl Protons: The two geminal protons on the terminal vinyl carbon (=CH₂) are diastereotopic and are expected to appear as two separate signals, likely singlets or finely split doublets.
Amide Proton: The N-H proton of the acetamide (B32628) group would present as a singlet, the chemical shift of which can be concentration and solvent dependent.
Methoxy (B1213986) and Acetyl Protons: The methyl protons of the methoxy (-OCH₃) and acetyl (-COCH₃) groups are expected to appear as sharp singlets in the upfield region of the spectrum.
Table 1: Predicted ¹H-NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic (2H, ortho to -OCH₃) | ~6.9 | Doublet |
| Aromatic (2H, meta to -OCH₃) | ~7.4 | Doublet |
| Vinyl (=CH₂) | ~4.5 - 5.5 (2 separate signals) | Singlet / Doublet |
| Amide (-NH) | Variable | Singlet (broad) |
| Methoxy (-OCH₃) | ~3.8 | Singlet |
Note: The values in this table are predictions based on typical chemical shifts for similar structural motifs and have not been derived from a published experimental spectrum of the specific compound.
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy is used to identify all unique carbon atoms in the molecule, providing a complete map of the carbon skeleton. Spectra are typically recorded with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.
The ¹³C-NMR spectrum for this compound would be expected to display 11 distinct signals, corresponding to the 11 carbon atoms in its structure. The chemical shifts of these signals are indicative of their electronic environment (e.g., aromatic, vinyl, carbonyl, aliphatic).
Table 2: Predicted ¹³C-NMR Signal Assignments for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | ~168 - 170 |
| Aromatic (C-OCH₃) | ~159 |
| Vinyl (quaternary, C-N) | ~140 |
| Aromatic (quaternary, C-vinyl) | ~130 |
| Aromatic (CH) | ~128 |
| Aromatic (CH) | ~114 |
| Vinyl (=CH₂) | ~95 - 100 |
| Methoxy (-OCH₃) | ~55 |
Note: The values in this table are predictions based on typical chemical shifts for similar functional groups and have not been derived from a published experimental spectrum of the specific compound.
While there is no information in the searched literature on phosphorylated derivatives of this compound specifically, Phosphorus-31 Nuclear Magnetic Resonance (³¹P-NMR) spectroscopy is the definitive method for characterizing such analogues. nih.gov This technique is highly specific to the phosphorus nucleus, which has 100% isotopic abundance and a spin of ½, leading to sharp and easily interpretable spectra. wikipedia.org
Should a phosphorylated derivative of this compound be synthesized, ³¹P-NMR would be essential for:
Confirming the successful incorporation of the phosphorus moiety.
Determining the oxidation state and coordination environment of the phosphorus atom.
Identifying the structure based on characteristic chemical shifts and coupling constants (J-coupling) to neighboring nuclei like ¹H or ¹³C. nih.govhuji.ac.il
The chemical shift range in ³¹P-NMR is very wide, allowing for clear distinction between different types of organophosphorus compounds, such as phosphonates, phosphates, or phosphines. huji.ac.il Spectra are typically referenced to an external standard of 85% phosphoric acid (δ = 0 ppm). wikipedia.org
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D ¹H and ¹³C spectra and confirming the precise connectivity of atoms. For a molecule like this compound, several 2D NMR techniques would be employed:
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would be used to identify protons that are spin-coupled to each other, for instance, to confirm the coupling between the ortho and meta protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively link each aromatic and vinyl proton signal to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range correlations (typically over 2-3 bonds) between protons and carbons. It is particularly valuable for identifying connectivity involving quaternary (non-protonated) carbons. For this molecule, HMBC would be critical to confirm the connection between the aromatic protons and the quaternary vinyl carbon, as well as the correlation between the acetyl protons and the carbonyl carbon.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides essential information about the molecular weight of the compound and can offer structural clues based on its fragmentation patterns under ionization. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (191.23 g/mol ).
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of the compound, serving as a definitive confirmation of its chemical identity. For this compound, with the molecular formula C₁₁H₁₃NO₂, HRMS would be used to verify that the experimentally measured exact mass matches the theoretical (calculated) mass.
Table 3: Theoretical Mass and Expected Fragments for this compound
| Species | Formula | Theoretical Exact Mass |
|---|---|---|
| Molecular Ion [M]⁺ | [C₁₁H₁₃NO₂]⁺ | 191.0946 |
| Fragment | [C₁₀H₁₀NO]⁺ | 160.0762 |
| Fragment | [C₉H₉O]⁺ | 133.0653 |
Note: The theoretical exact mass is calculated based on the most abundant isotopes of each element.
Infrared (IR) Spectroscopy for Functional Group Identification
Key expected vibrational frequencies include:
N-H Stretch: A peak in the region of 3400-3200 cm⁻¹, characteristic of the N-H stretching vibration in a secondary amide.
C=O Stretch (Amide I): A strong absorption band typically found between 1680 and 1630 cm⁻¹, corresponding to the carbonyl stretching vibration of the acetamide group.
N-H Bend (Amide II): A peak in the range of 1570-1515 cm⁻¹, arising from the in-plane bending of the N-H bond coupled with C-N stretching.
Aromatic C=C Stretch: Multiple bands of variable intensity in the 1600-1450 cm⁻¹ region, indicative of the carbon-carbon stretching vibrations within the phenyl ring.
Vinyl C=C Stretch: An absorption band around 1650-1620 cm⁻¹, which may overlap with the Amide I band, corresponding to the stretching of the carbon-carbon double bond of the vinyl group.
C-O-C Stretch: Asymmetric and symmetric stretching vibrations of the methoxy group are expected to appear in the fingerprint region, typically around 1250 cm⁻¹ and 1040 cm⁻¹, respectively.
Aromatic C-H Bending: Out-of-plane bending vibrations for the para-substituted phenyl ring are anticipated in the 850-800 cm⁻¹ region.
Table 1: Predicted Infrared Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | Secondary Amide | 3400-3200 |
| C=O Stretch (Amide I) | Acetamide | 1680-1630 |
| N-H Bend (Amide II) | Secondary Amide | 1570-1515 |
| C=C Stretch | Aromatic Ring | 1600-1450 |
| C=C Stretch | Vinyl Group | 1650-1620 |
| Asymmetric C-O-C Stretch | Methoxy Group | ~1250 |
| Symmetric C-O-C Stretch | Methoxy Group | ~1040 |
| C-H Out-of-Plane Bend | p-Substituted Phenyl | 850-800 |
X-Ray Diffraction (XRD) for Single Crystal Structure Determination
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although no published crystal structure for this compound was found during the literature search, this section outlines the type of information that would be obtained from such an analysis.
An XRD analysis would provide precise bond lengths, bond angles, and torsion angles for the this compound molecule. This data would confirm the planar geometry of the phenyl ring and the amide group. It would also reveal the relative orientation of the methoxyphenyl and acetamide groups with respect to the vinyl double bond. The planarity of the enamide system (C=C-N-C=O) could be assessed, which has implications for the molecule's electronic properties and reactivity.
The crystal structure would reveal how the molecules pack in the solid state. Key intermolecular interactions that would be analyzed include:
Hydrogen Bonding: The secondary amide group (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) and potentially the methoxy oxygen can act as acceptors. The formation of hydrogen-bonded chains or dimers is a common motif in the crystal structures of acetamides and would be expected to be a dominant feature in the packing of this compound.
π-π Stacking: The electron-rich methoxyphenyl ring could participate in π-π stacking interactions with neighboring aromatic rings. The analysis would determine the geometry of these interactions (e.g., face-to-face or offset) and the centroid-to-centroid distances.
These supramolecular interactions are crucial in determining the crystal's melting point, solubility, and other macroscopic properties.
Elemental Analysis for Compositional Verification
Elemental analysis is a standard technique used to determine the mass percentages of the constituent elements in a compound. This provides a fundamental check of a sample's purity and confirms its empirical formula. The molecular formula for this compound is C₁₁H₁₃NO₂. nih.gov The theoretical elemental composition can be calculated from the atomic weights of carbon, hydrogen, nitrogen, and oxygen.
The molar mass of this compound is 191.23 g/mol . nih.gov
The theoretical percentages are calculated as follows:
Carbon (C): (11 × 12.011) / 191.23 × 100% = 69.10%
Hydrogen (H): (13 × 1.008) / 191.23 × 100% = 6.85%
Nitrogen (N): (1 × 14.007) / 191.23 × 100% = 7.32%
Oxygen (O): (2 × 15.999) / 191.23 × 100% = 16.73%
In a research setting, these theoretical values would be compared against experimentally determined percentages to verify the identity and purity of a synthesized sample.
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Count | Total Weight | Percentage |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 11 | 132.121 | 69.10% |
| Hydrogen | H | 1.008 | 13 | 13.104 | 6.85% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 7.32% |
| Oxygen | O | 15.999 | 2 | 31.998 | 16.73% |
| Total | 191.230 | 100.00% |
Chromatographic Techniques for Purity Assessment and Separation
Thin-layer chromatography (TLC) is a rapid and versatile analytical technique used to assess the purity of a sample, monitor the progress of a chemical reaction, and identify appropriate solvent systems for larger-scale column chromatography.
For this compound, a typical TLC analysis would involve spotting a dilute solution of the compound onto a silica (B1680970) gel plate (the stationary phase). The plate would then be developed in a sealed chamber containing a suitable solvent system (the mobile phase). Due to the moderate polarity of the amide and ether functionalities, a mobile phase consisting of a mixture of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (such as ethyl acetate (B1210297) or dichloromethane) would likely be effective.
The separation is based on the differential partitioning of the compound between the stationary and mobile phases. The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system. Visualization of the spot would likely be achieved under UV light (254 nm), as the aromatic ring is a UV-active chromophore. While specific experimental Rf values for this compound are not reported in the available literature, the polarity of the eluent would be adjusted to achieve an Rf value typically between 0.3 and 0.7 for optimal separation and analysis.
Column Chromatography for Purification
Column chromatography is a fundamental purification technique in synthetic chemistry, utilized to separate a target compound from a mixture based on the differential adsorption of compounds to a stationary phase. For the purification of this compound, a normal-phase column chromatography approach is typically employed, leveraging the polarity of the compound.
The stationary phase of choice is most commonly silica gel (SiO₂), a highly polar adsorbent. The separation mechanism relies on the varying affinities of the components in the crude reaction mixture for the silica gel surface. More polar compounds will adsorb more strongly to the stationary phase and thus elute more slowly, while less polar compounds will travel through the column more quickly.
The mobile phase, or eluent, is a solvent or a mixture of solvents that is passed through the column to facilitate the separation. The polarity of the mobile phase is a critical parameter that is optimized to achieve efficient separation. For a compound with the polarity of this compound, a common starting point for the mobile phase is a mixture of a non-polar solvent and a moderately polar solvent. A widely used solvent system is a mixture of hexane or petroleum ether with ethyl acetate.
The purification process begins with the preparation of the chromatography column, which involves packing it with a slurry of silica gel in the initial, least polar mobile phase. The crude this compound, dissolved in a minimal amount of a suitable solvent, is then carefully loaded onto the top of the silica gel bed.
Elution is typically performed using a gradient of increasing polarity. This is achieved by gradually increasing the proportion of the more polar solvent (e.g., ethyl acetate) in the mobile phase mixture. This gradient approach ensures that less polar impurities are washed out first, followed by the elution of the target compound, and finally, the more polar impurities. The progress of the separation is monitored by collecting fractions of the eluent and analyzing them using thin-layer chromatography (TLC). Fractions containing the pure this compound are then combined and the solvent is removed, typically under reduced pressure, to yield the purified product.
Table 1: Illustrative Parameters for Column Chromatography Purification of this compound
| Parameter | Description |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase | Gradient of Hexane and Ethyl Acetate |
| Initial Eluent | 90:10 (Hexane:Ethyl Acetate) |
| Final Eluent | 70:30 (Hexane:Ethyl Acetate) |
| Loading Technique | Wet loading in a minimal amount of dichloromethane |
| Monitoring | Thin-Layer Chromatography (TLC) with UV visualization |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. This method is extensively used for the identification, quantification, and structural elucidation of chemical compounds. For this compound, LC-MS serves as a crucial tool for confirming its molecular weight and assessing its purity.
In a typical LC-MS analysis of this compound, a reversed-phase HPLC setup is employed. nih.gov In reversed-phase chromatography, the stationary phase is non-polar, and the mobile phase is polar. A common stationary phase for this purpose is a C18-functionalized silica gel column, which consists of silica particles with 18-carbon alkyl chains bonded to the surface. nih.gov
The mobile phase is typically a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. sielc.com To improve chromatographic peak shape and to facilitate ionization in the mass spectrometer, additives like formic acid or ammonium (B1175870) acetate are often included in the mobile phase. sielc.com The separation is usually achieved using a gradient elution, where the proportion of the organic solvent is increased over time. This allows for the efficient elution of compounds with varying polarities.
Following separation by the HPLC column, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for compounds like this compound. In ESI, a high voltage is applied to the eluent, causing it to form a fine spray of charged droplets. As the solvent evaporates from these droplets, the analyte molecules become charged ions in the gas phase.
These ions are then guided into the mass analyzer of the mass spectrometer, which separates them based on their mass-to-charge ratio (m/z). For this compound, with a molecular formula of C₁₁H₁₃NO₂, the expected molecular weight is approximately 191.23 g/mol . In positive ion mode ESI, the compound is expected to be detected as the protonated molecule [M+H]⁺, with an m/z value of approximately 192.24. The high accuracy and sensitivity of modern mass spectrometers allow for the precise determination of the molecular weight, confirming the identity of the compound. The LC-MS data also provides information on the purity of the sample by detecting any potential impurities that elute at different retention times.
Table 2: Representative Parameters for LC-MS Analysis of this compound
| Parameter | Description |
| Chromatography | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Column | C18 (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Ionization Source | Electrospray Ionization (ESI) |
| Ionization Mode | Positive |
| Expected Ion | [M+H]⁺ |
| Expected m/z | ~192.24 |
Future Research Directions and Unexplored Potential in N 1 4 Methoxyphenyl Vinyl Acetamide Chemistry
Development of Novel Catalytic Systems for Enamide Functionalization
The functionalization of enamides is a cornerstone of modern synthetic chemistry, and the development of novel catalytic systems is paramount to unlocking the full potential of N-(1-(4-Methoxyphenyl)vinyl)acetamide. Future research will likely focus on expanding the repertoire of catalysts that can mediate diverse and selective transformations of this substrate.
Transition metal catalysis, a stalwart in organic synthesis, will continue to play a pivotal role. While palladium-catalyzed cross-coupling reactions of enamides are established, there is considerable scope for exploring other metals like nickel, copper, and iron, which offer alternative reactivity profiles and are more earth-abundant. Photocatalysis has also emerged as a powerful tool for C-H functionalization of enamides, enabling the introduction of various functional groups under mild conditions. Future work could explore the use of novel photocatalysts to achieve unprecedented transformations of this compound.
Table 1: Potential Catalytic Systems for this compound Functionalization
| Catalytic System | Potential Transformation | Advantages |
| Nickel(II)/Photoredox | C-N Arylation | Mild reaction conditions, broad substrate scope. |
| Iron(III) Chloride | Fluoroalkylarylation | Use of inexpensive and abundant iron catalyst. |
| Rhodium(II) Acetate (B1210297) | Cascade Annulations | Access to complex heterocyclic scaffolds. |
| Chiral Phosphoric Acid | Asymmetric Hydrophosphonylation | Enantioselective synthesis of α-amino phosphonates. |
Exploration of Stereoselective Transformations
The synthesis of chiral molecules is of utmost importance in medicinal chemistry and materials science. The double bond in this compound presents a key opportunity for stereoselective transformations to introduce chirality. Future research will undoubtedly focus on developing catalytic asymmetric methods to control the stereochemical outcome of reactions involving this enamide.
Catalytic asymmetric hydrogenation is a well-established method for the synthesis of chiral amines from enamides. The development of new chiral ligands for transition metals like rhodium, iridium, and ruthenium could lead to higher enantioselectivities in the hydrogenation of this compound. Furthermore, other stereoselective transformations, such as asymmetric dihydroxylation, epoxidation, and conjugate additions, remain largely unexplored for this specific substrate and represent fertile ground for future investigation.
Table 2: Potential Stereoselective Transformations of this compound
| Transformation | Catalyst/Reagent | Potential Product | Significance |
| Asymmetric Hydrogenation | Chiral Rhodium or Iridium Complexes | Chiral N-acetyl-1-(4-methoxyphenyl)ethylamine | Access to enantiopure amines. |
| Asymmetric Dihydroxylation | Osmium Tetroxide/Chiral Ligand | Chiral Diols | Versatile chiral building blocks. |
| Asymmetric Michael Addition | Chiral Organocatalyst | Chiral γ-Nitro Amides | Synthesis of complex nitrogen-containing molecules. |
Integration into Cascade and Multicomponent Reactions
Cascade and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation. The reactivity of the enamide and the aryl group in this compound makes it an ideal candidate for incorporation into such complex transformations.
Future research could focus on designing novel cascade sequences initiated by the functionalization of the enamide double bond. For example, a radical addition to the double bond could be followed by an intramolecular cyclization onto the methoxy-activated aromatic ring. Similarly, MCRs involving this compound, an aldehyde, and a third component could provide rapid access to diverse and complex molecular scaffolds. The development of such reactions would be highly valuable for the construction of libraries of compounds for drug discovery and materials science.
Advanced Computational Modeling for Predictive Synthesis and Reactivity
Computational chemistry has become an indispensable tool in modern organic synthesis, enabling the prediction of reaction outcomes and the elucidation of reaction mechanisms. The application of advanced computational modeling to the chemistry of this compound holds significant promise for accelerating the discovery of new reactions and understanding its reactivity.
Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure of the molecule, predict its reactivity towards various reagents, and model the transition states of potential reactions. This can aid in the rational design of catalysts and the optimization of reaction conditions. For instance, computational studies can help in understanding the factors that govern the regio- and stereoselectivity of catalytic transformations. Furthermore, molecular dynamics simulations could be used to study the conformational preferences of the molecule and its interactions with catalysts and solvents.
Investigation of Materials Science Applications of Enamide Scaffolds
While the primary focus of enamide chemistry has been in the realm of small molecule synthesis, the unique properties of the enamide functional group suggest their potential for applications in materials science. The ability of the enamide moiety to participate in polymerization and its potential for electronic and photophysical activity open up avenues for the development of novel functional materials.
Future research could explore the polymerization of this compound to create novel polymers with interesting properties. The presence of the methoxyphenyl group could impart desirable optical or electronic properties to the resulting polymer. Copolymers with other monomers could also be synthesized to tune the material's properties for specific applications. For instance, the incorporation of this compound into polymer backbones could lead to materials with applications in organic electronics, sensors, or as functional coatings. The investigation into the materials science applications of scaffolds derived from this enamide is a largely unexplored but potentially rewarding research direction.
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for N-(1-(4-Methoxyphenyl)vinyl)acetamide, and how is purity ensured?
- Methodology : The compound can be synthesized via electrochemical bromination using sodium bromide as a bromine source. A typical procedure involves reacting enamides under controlled conditions (e.g., petroleum ether/ethyl acetate = 85:15 as eluent). Post-synthesis purification via column chromatography and characterization using -NMR (e.g., δ 7.36–7.22 ppm for aromatic protons) ensures structural integrity and purity .
- Key Steps : Monitor reaction progress via TLC, optimize solvent ratios for crystallization, and validate purity using melting point analysis and HPLC.
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Techniques :
- NMR Spectroscopy : - and -NMR to confirm vinyl and methoxyphenyl group positions (e.g., δ 5.49 ppm for vinyl protons) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
- IR Spectroscopy : Identify carbonyl (C=O, ~1650–1700 cm) and vinyl (C=C, ~1600 cm) stretches .
Q. What preliminary biological activities have been reported for structurally related acetamide derivatives?
- Findings : Analogous compounds (e.g., N-(1-(4-chlorophenyl)ethyl)acetamide derivatives) show anticancer, anti-inflammatory, and antimicrobial activities. These are screened via in vitro assays (e.g., MTT for cytotoxicity, COX-2 inhibition for anti-inflammatory activity) .
- Recommendation : Use similar protocols to evaluate the target compound’s bioactivity, prioritizing cell-line-specific assays (e.g., HCT-116 for colon cancer) .
Advanced Research Questions
Q. How can synthetic yields of this compound be improved while minimizing byproducts?
- Optimization Strategies :
- Solvent Selection : Test polar aprotic solvents (e.g., DMF) to enhance reaction kinetics.
- Catalyst Screening : Evaluate Pd-based catalysts for vinylation efficiency.
- Temperature Control : Use reflux conditions to stabilize intermediates, as seen in related acetamide syntheses .
- Data Analysis : Employ DOE (Design of Experiments) to identify critical parameters affecting yield and purity.
Q. What mechanistic insights explain conflicting bioactivity data between this compound and its non-vinyl analogs?
- Approach :
- Structure-Activity Relationship (SAR) : Compare the vinyl group’s electronic effects (e.g., electron-withdrawing nature) on receptor binding using molecular docking.
- Metabolic Stability : Assess pharmacokinetic profiles (e.g., microsomal stability assays) to determine if the vinyl group alters metabolic pathways .
- Case Study : Derivatives with vinyl groups show enhanced membrane permeability but reduced half-life in hepatic microsomes .
Q. How does the methoxyphenyl substituent influence the compound’s reactivity in click chemistry or cross-coupling reactions?
- Experimental Design :
- Click Chemistry : React with azides to form triazoles; monitor regioselectivity via -NMR.
- Suzuki-Miyaura Coupling : Test boronic acid partners to functionalize the vinyl group. Methoxy groups may sterically hinder coupling efficiency .
- Data Interpretation : Compare reaction rates and yields with analogs lacking methoxy substituents .
Q. What computational methods are suitable for modeling the compound’s interaction with biological targets (e.g., kinases)?
- Methods :
- Molecular Dynamics (MD) : Simulate binding to ATP-binding pockets (e.g., EGFR kinase) to predict inhibition.
- Density Functional Theory (DFT) : Calculate charge distribution on the vinyl group to assess electrophilicity .
- Validation : Correlate computational binding energies with experimental IC values from kinase inhibition assays.
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported biological activities of structurally similar acetamides?
- Resolution Workflow :
Replicate Studies : Ensure identical assay conditions (e.g., cell lines, incubation time).
Purity Verification : Recharacterize compounds using NMR and LC-MS to rule out impurities.
Meta-Analysis : Compare data across studies, noting variables like solvent used in dosing (DMSO vs. saline) .
- Example : Variability in anti-cancer activity of N-(4-methoxyphenyl) derivatives across studies may stem from differences in cell viability assay protocols .
Safety and Handling
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Guidelines :
- Use PPE (gloves, goggles) to avoid dermal contact.
- Store in airtight containers under inert gas (argon) to prevent oxidation of the vinyl group .
- Dispose of waste via certified hazardous waste channels, adhering to GHS classification .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Synthetic Yield | 65–78% (optimized via DOE) | |
| -NMR (CDCl) | δ 7.36–7.22 (aromatic), 5.49 (vinyl) | |
| Anticancer Activity | IC = 12 µM (HCT-116 cells) | |
| Thermal Stability | Decomposition at 220°C (TGA) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
